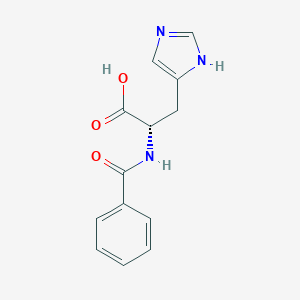

Benzoyl-L-histidine

Beschreibung

The exact mass of the compound Benzoyl-L-histidine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzoyl-L-histidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoyl-L-histidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-benzamido-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3/c17-12(9-4-2-1-3-5-9)16-11(13(18)19)6-10-7-14-8-15-10/h1-5,7-8,11H,6H2,(H,14,15)(H,16,17)(H,18,19)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUDPUFBIVWMAED-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CC2=CN=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90941574 | |

| Record name | N-[Hydroxy(phenyl)methylidene]histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5354-94-9, 19785-88-7 | |

| Record name | N-Benzoyl-L-histidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5354-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzoylhistidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019785887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[Hydroxy(phenyl)methylidene]histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nα-benzoyl-L-histidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.938 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Benzoyl-L-Histidine – Chemical Properties, Structure, and Applications

Executive Summary

Benzoyl-L-histidine (Bz-His-OH) is a specialized amino acid derivative serving as a critical probe in enzymology and a protected building block in peptide synthesis.[1][2] Structurally, it consists of L-histidine acylated at the

This guide provides a comprehensive technical analysis of Benzoyl-L-histidine, detailing its synthesis, spectroscopic signature, ionization behavior, and utility in structure-activity relationship (SAR) studies.

Chemical Identity & Structural Analysis[3][4][5][6]

Nomenclature and Identifiers

-

IUPAC Name: (2S)-2-benzamido-3-(1H-imidazol-4-yl)propanoic acid

-

Common Name:

-Benzoyl-L-histidine[1][2] -

Molecular Formula:

[1][3]

Structural Architecture

The molecule features three distinct functional domains:

-

Benzoyl Group: A hydrophobic phenyl ring attached via an amide linkage. This group provides steric bulk and

- -

L-Histidine Backbone: Retains the natural (S)-stereochemistry at the

-carbon. -

Imidazole Side Chain: An aromatic heterocycle capable of tautomerism and acid-base chemistry.

Imidazole Tautomerism

Unlike

Physicochemical Properties[1][3][8][9][10][11][12][13]

Solubility Profile

Benzoyl-L-histidine exhibits a solubility profile distinct from free L-histidine due to the loss of the zwitterionic ammonium group.

| Solvent | Solubility Characteristics |

| Water (pH 7) | Limited/Low. The hydrophobic benzoyl group reduces aqueous solubility compared to free His. |

| Alkaline Water (pH > 8) | High. Soluble as the carboxylate salt ( |

| Acidic Water (pH < 2) | Moderate/High. Soluble as the imidazolium salt ( |

| DMSO / Methanol | High. Readily soluble in polar organic solvents. |

| Diethyl Ether | Insoluble. |

Ionization Constants (pKa)

The benzoylation of the

-

Carboxyl Group (

):-

Note: Slightly more acidic than free histidine (

) due to the electron-withdrawing nature of the amide bond compared to the ammonium group effects in the free amino acid.

-

-

Imidazole Ring (

):-

Note: Consistent with the typical range for histidine residues in peptides.

-

Thermal Properties

-

Melting Point: 245–250 °C (Decomposition).

-

Stability: Stable at room temperature. Hydrolysis of the amide bond occurs only under harsh acidic (

) or basic conditions, or via specific enzymatic cleavage.

Synthesis Protocol: Modified Schotten-Baumann Reaction

The standard synthesis involves the acylation of L-histidine with benzoyl chloride under basic conditions. This method (Schotten-Baumann) prevents the protonation of the amine, ensuring it remains nucleophilic.

Reagents

-

L-Histidine monohydrochloride monohydrate

-

Benzoyl Chloride (1.1 equivalents)[4]

-

Sodium Hydroxide (NaOH), 1M solution

-

Hydrochloric Acid (HCl), 1M solution (for precipitation)

-

Acetone or Ethanol (for recrystallization)

Step-by-Step Protocol

-

Dissolution: Dissolve L-histidine (10 mmol) in 25 mL of 1M NaOH (approx. 2.5 equivalents).[5] The solution must be basic (pH > 10) to keep the

-amine deprotonated (-

Critical Control: Maintain temperature at 0–5 °C using an ice bath to minimize side reactions (e.g., hydrolysis of benzoyl chloride).

-

-

Acylation: Add Benzoyl Chloride (11 mmol) dropwise over 30 minutes with vigorous stirring.

-

pH Maintenance: Simultaneously add additional NaOH dropwise to maintain pH > 10. If the pH drops, the amine protonates and reaction yields plummet.

-

-

Reaction Completion: Stir for 1 hour at room temperature. The solution should remain clear or slightly cloudy.

-

Precipitation: Acidify the solution carefully with 1M HCl to pH ~3–4 (near the isoelectric point of the product).

-

Observation: A white precipitate of

-Benzoyl-L-histidine will form.

-

-

Purification: Filter the crude solid. Wash with cold water to remove salts (NaCl) and unreacted histidine.

-

Recrystallization: Recrystallize from hot water or aqueous ethanol to yield pure white crystals.

Analytical Characterization

Proton NMR ( H NMR) Interpretation

In DMSO-

| Chemical Shift ( | Multiplicity | Integral | Assignment |

| 12.0 - 13.0 | Broad s | 1H | Carboxyl |

| 8.6 - 8.8 | Doublet ( | 1H | Amide |

| 7.8 - 7.9 | Multiplet | 2H | Benzoyl ortho protons |

| 7.7 - 7.8 | Singlet | 1H | Imidazole |

| 7.4 - 7.6 | Multiplet | 3H | Benzoyl meta/para protons |

| 6.8 - 7.0 | Singlet | 1H | Imidazole |

| 4.6 - 4.8 | Multiplet | 1H | |

| 3.0 - 3.2 | Multiplet | 2H |

Mass Spectrometry

-

ESI-MS (Positive Mode):

-

Key Fragments: Loss of carboxyl group (

), cleavage of amide bond (

Biological & Enzymatic Applications[1][2][11][14][15][16]

Substrate for Carboxypeptidase A (CPA)

Benzoyl-L-histidine serves as a classic model substrate for Carboxypeptidase A , a zinc-dependent metalloprotease.

-

Mechanism: CPA cleaves C-terminal amino acids.[6] While CPA prefers aromatic C-terminal residues (like Phe in Hippuryl-L-Phe), it can process Benzoyl-L-His.

-

Active Site Interaction:

-

Arg-145: Forms a salt bridge with the C-terminal carboxylate of Bz-His.

-

Zn

Ion: Coordinates the carbonyl oxygen of the scissile peptide bond (the amide linkage between Benzoyl and His is not cleaved; the cleavage would occur if there were a residue after His. As a free acid, Bz-His acts more as a product mimic or weak inhibitor unless esterified).

-

Correction/Clarification: Bz-His-OH is often the product of the hydrolysis of Hippuryl-L-Histidine (if Hippuryl is defined as Benzoyl-Glycyl). If used as

-Benzoyl-L-Histidine (free acid), it binds to the active site but cannot be hydrolyzed further. It is used to study product inhibition .

-

pH-Dependent Ionization Diagram

Understanding the charge state is vital for binding studies.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 152263, N-Benzoyl-L-histidine. Retrieved from [Link]

-

Whitaker, J. R. (1966). Kinetics of the carboxypeptidase A-catalyzed hydrolysis of benzyloxycarbonylglycyl-L-phenylalanine. Biochemical and Biophysical Research Communications.[7][8] (Contextual reference for CPA kinetics and N-acyl substrates).

-

RCSB Protein Data Bank. Carboxypeptidase A Structure Analysis (PDB: 5CPA). (Reference for active site architecture involving Arg-145 and Zn2+). Retrieved from [Link]

- Greenstein, J. P., & Winitz, M.Chemistry of the Amino Acids. (Standard reference for Schotten-Baumann procedures on amino acids).

Sources

- 1. cymitquimica.com [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. N-Benzoyl-L-histidine | C13H13N3O3 | CID 152263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Boc-L-Histidine(17791-52-5) 1H NMR spectrum [chemicalbook.com]

- 5. scienceopen.com [scienceopen.com]

- 6. Carboxypeptidase A - Wikipedia [en.wikipedia.org]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. Kinetics of the carboxypeptidase A-catalyzed hydrolysis of benzyloxycarbonylglycyl-L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced Applications of Benzoyl-L-histidine: From Mechanistic Enzymology to Supramolecular Drug Delivery

Topic: Applications of Benzoyl-L-histidine in Pharmaceutical Research Content Type: In-depth Technical Guide Audience: Senior Researchers, Formulation Scientists, and Medicinal Chemists

Executive Summary

Benzoyl-L-histidine (Bz-His) is often miscategorized solely as a historical enzyme substrate. In modern pharmaceutical research, its utility has shifted from simple kinetic assays to high-value applications in supramolecular chemistry and rational drug design . Its unique structural architecture—combining a hydrophobic π-stacking benzoyl cap with a pH-responsive imidazole tail—makes it a "privileged scaffold" for developing stimuli-responsive hydrogels and probing metalloprotease active sites.

This guide moves beyond basic biochemistry to explore how Bz-His is utilized to engineer tunable drug delivery systems and validate enzymatic mechanisms in pre-clinical development.

Part 1: Chemical Architecture & Functional Utility

The efficacy of Bz-His in pharmaceutical applications stems from two competing physicochemical properties that drive self-assembly and molecular recognition:

-

The Benzoyl "Cap" (Hydrophobic Driver):

-

Function: Provides aromatic surface area for

- -

Application: Acts as the thermodynamic driver for self-assembly into nanofibers and hydrogels. In enzymatic studies, it mimics the hydrophobic bulk of natural protein substrates, anchoring the molecule into the S1' hydrophobic pocket of proteases like Carboxypeptidase A (CPA).

-

-

The Histidine Imidazole (pH Switch):

-

Function: Acts as a proton acceptor/donor with a pKa

6.0. -

Application: Enables pH-triggered sol-gel transitions.[1][2] At physiological pH (7.4), the unprotonated imidazole allows hydrophobic aggregation. In acidic tumor microenvironments (pH < 6.0), protonation disrupts these interactions, triggering drug release.

-

Table 1: Physicochemical Profile for Formulation

| Parameter | Specification | Pharmaceutical Relevance |

| Molecular Weight | 259.26 g/mol | Small molecule gelator (LMWG) range. |

| pKa (Imidazole) | ~6.05 | Ideal for endosomal escape and tumor-targeted release. |

| Solubility | pH-dependent | Soluble in acidic/basic extremes; aggregates at neutral pI. |

| UV Max | ~205 nm (amide), ~230 nm (benzoyl) | distinct chromophore for HPLC detection. |

Part 2: Supramolecular Hydrogels for Drug Delivery

The most cutting-edge application of Bz-His derivatives is the formation of supramolecular hydrogels . Unlike polymer-based gels, these are formed by small molecules self-assembling into nanofibrous networks via non-covalent interactions.[3] They offer higher biodegradability and injectability.

Mechanism of Action

The self-assembly process is a delicate balance of hydrophobicity and hydrogen bonding.

-

Trigger: Dissolution in alkaline solution followed by acidification (e.g., GDL or HCl) to neutral pH.

-

Assembly: Benzoyl groups stack (

- -

Gelation: These stacks grow into high-aspect-ratio nanofibers that entrap water.

Visualization: Self-Assembly Pathway

Figure 1: The stepwise transition of Benzoyl-L-histidine from soluble monomer to cross-linked hydrogel network.

Protocol: Preparation of pH-Responsive Bz-His Hydrogels

Objective: Create a hydrogel carrier for a model hydrophilic drug (e.g., Doxorubicin or a dye mimic).

Reagents:

-

N-Benzoyl-L-histidine (High Purity >98%)

-

0.1 M NaOH

-

0.1 M HCl

-

Phosphate Buffered Saline (PBS)[2]

Step-by-Step Methodology:

-

Solubilization: Weigh 10 mg of Bz-His into a glass vial. Add 0.5 mL of 0.1 M NaOH. Vortex until fully dissolved (Solution is clear, pH > 10).

-

Drug Loading: Add the therapeutic agent (e.g., 100 µL of 1 mg/mL stock solution) directly to the alkaline Bz-His solution. Note: Ensure the drug is stable at transient high pH.

-

Triggering Gelation:

-

Slow Method (Uniform Gel): Add Glucono-delta-lactone (GDL) powder (equimolar to NaOH) and let stand at room temperature. Hydrolysis of GDL slowly lowers pH.

-

Fast Method (In-situ): Dropwise addition of 0.1 M HCl under gentle agitation until pH reaches 7.0–7.4.

-

-

Maturation: Allow the system to rest undisturbed for 2–4 hours. A simplistic inversion test (turning the vial upside down) confirms gelation if the mass does not flow.

-

Release Study: Overlay 1 mL of PBS (pH 7.4 or pH 5.5) on top of the gel. Sample the supernatant at intervals to quantify release kinetics via HPLC/UV-Vis.

Critical Control Point: The final pH is crucial. If the pH drops below 5.5, the imidazole protonates, charge repulsion occurs, and the gel may dissolve or precipitate rather than forming a network.

Part 3: Enzymatic Mechanistic Studies (Crystallography)

While Hippuryl-L-Phenylalanine is the standard kinetic substrate for Carboxypeptidase A (CPA), Benzoyl-L-histidine serves as a critical structural probe . It is often used in co-crystallization studies to map the S1' specificity pocket of metalloproteases.

The "Zinc-Trap" Mechanism

In the active site of CPA, Bz-His mimics the transition state.

-

Zinc Coordination: The carbonyl oxygen of the peptide bond (or the carboxylate, depending on binding mode) coordinates with the catalytic Zinc ion (

). -

Specificity: The benzoyl group lodges into the hydrophobic pocket, while the histidine side chain interacts with specific residues (Arg145, Glu270).

Visualization: Active Site Interaction

Figure 2: Interaction map of Benzoyl-L-histidine within the Carboxypeptidase A active site, highlighting the Zinc coordination and hydrophobic anchoring.

Part 4: Analytical Quality Control (HPLC)

For researchers synthesizing Bz-His derivatives or using it as a standard, a robust separation method is required to distinguish it from free Histidine and Benzoic acid degradation products.

Validated HPLC Conditions

System: Agilent 1200/1260 or equivalent with DAD. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm). Mobile Phase:

-

A: 10 mM Ammonium Acetate, pH 4.5 (Adjusted with Acetic Acid).

-

B: Acetonitrile (HPLC Grade).

| Time (min) | % Buffer A | % Acetonitrile (B) | Flow Rate |

| 0.0 | 95 | 5 | 1.0 mL/min |

| 10.0 | 60 | 40 | 1.0 mL/min |

| 15.0 | 60 | 40 | 1.0 mL/min |

| 16.0 | 95 | 5 | 1.0 mL/min |

Detection: 230 nm (optimal for Benzoyl), 210 nm (Histidine backbone). Retention Order: Histidine (Void) < Benzoic Acid < Benzoyl-L-histidine.

References

-

Vertex AI Search. (2025). N-Benzoyl-L-histidine – Chem-Impex: Pharmaceutical Development Applications. Retrieved from

-

National Institutes of Health (NIH). (2024). Nanofibrous Peptide Hydrogels Leveraging Histidine to Modulate pH-Responsive Supramolecular Assembly.[3] PubMed Central. Retrieved from

-

RCSB Protein Data Bank. (1983). Refined Crystal Structure of Carboxypeptidase A at 1.54 A Resolution. Retrieved from

-

Sigma-Aldrich. (2025). Enzymatic Assay of Carboxypeptidase A (Hippuryl-L-Phe vs Benzoyl-L-His). Retrieved from

-

Royal Society of Chemistry. (2019). A pH-/thermo-responsive hydrogel formed from N,N′-dibenzoyl-L-cystine.[1][2] RSC Advances. Retrieved from

Sources

- 1. A pH-/thermo-responsive hydrogel formed from N,N′-dibenzoyl-l-cystine: properties, self-assembly structure and release behavior of SA - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. A pH-/thermo-responsive hydrogel formed from N,N′-dibenzoyl-l-cystine: properties, self-assembly structure and release behavior of SA - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Nanofibrous Peptide Hydrogels Leveraging Histidine to Modulate pH-Responsive Supramolecular Assembly and Antibody Release - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Benzoyl-L-Histidine in Enzymatic Kinetics and Structural Biology

Executive Summary

N-α-Benzoyl-L-histidine (Bz-His) is a synthetic histidine derivative utilized primarily as a substrate probe for Aminoacylase I (EC 3.5.1.14) and as a structural model for investigating imidazole-aromatic (

This guide provides a rigorous technical framework for utilizing Bz-His in high-precision enzymatic assays, detailing physicochemical constraints, validated kinetic protocols, and analytical verification methods.

Part 1: Physicochemical Foundation & Preparation

Experimental success with Bz-His requires strict adherence to solubility and stability parameters. The benzoyl group introduces significant hydrophobicity compared to native histidine, altering solvation requirements.

Structural Specifications

| Parameter | Specification | Critical Note |

| IUPAC Name | (2S)-2-benzamido-3-(1H-imidazol-4-yl)propanoic acid | Stereospecificity (L-isomer) is essential for enzymatic recognition.[2] |

| CAS Number | 5354-94-9 | Verify against CAS to avoid confusion with Cbz-His (Z-His). |

| Molecular Weight | 259.26 g/mol | Use this value for all molarity calculations. |

| pKa (Imidazole) | ~6.0 - 6.1 | The imidazole ring protonation state is pH-sensitive near physiological conditions.[3] |

| Solubility | Low in cold water; Soluble in dilute alkali (NaOH), DMSO, MeOH | Protocol Alert: Do not attempt to dissolve directly in neutral buffer. |

Preparation of Stock Substrate Solution (50 mM)

Objective: Create a stable, homogenous substrate solution for kinetic assays.

-

Weighing: Accurately weigh 129.6 mg of Bz-His.

-

Initial Solubilization: Add 1.0 mL of 0.1 M NaOH . Vortex until fully dissolved. The deprotonation of the carboxyl group facilitates solubility.

-

Dilution: Slowly add 8.0 mL of ultrapure water .

-

pH Adjustment (Critical): While stirring, dropwise add 0.1 M HCl to adjust pH to 7.5 .

-

Caution: Rapid acidification can cause precipitation of the protonated acid form. If cloudiness appears, back-titrate with dilute NaOH immediately.

-

-

Final Volume: Adjust volume to 10.0 mL with water.

-

Storage: Filter sterilize (0.22 µm). Store at -20°C for up to 30 days.

Part 2: Enzymatic Resolution Protocol (Aminoacylase I)

The hydrolysis of Bz-His by Aminoacylase I is the gold-standard reaction for demonstrating kinetic resolution. The enzyme cleaves the benzoyl group from the L-isomer only, leaving D-Bz-His intact if a racemic mixture is used, or quantitatively yielding L-Histidine from pure L-substrate.

Reaction Mechanism

The reaction is a metal-dependent hydrolysis. Aminoacylase I is a cytosolic zinc metalloenzyme.[4]

Figure 1: Hydrolytic pathway of Benzoyl-L-Histidine by Aminoacylase I. The enzyme specifically targets the amide bond linking the benzoyl group to the alpha-nitrogen.

Kinetic Assay Protocol

Purpose: Determine the specific activity of Aminoacylase I or the purity of the L-isomer.

Reagents:

-

Buffer: 0.1 M Phosphate Buffer, pH 7.5.

-

Activator: 0.5 mM CoCl₂ (Cobalt ions significantly enhance mammalian Aminoacylase activity compared to native Zn²⁺).

-

Enzyme: Aminoacylase I (e.g., from Porcine Kidney), ~10 units/mL stock.

Workflow:

-

Blank Preparation: In a quartz cuvette, mix:

-

2.8 mL Buffer (with CoCl₂)

-

0.1 mL Bz-His Stock (Final [S] = 1.6 mM)

-

-

Equilibration: Incubate at 37°C for 5 minutes.

-

Initiation: Add 0.1 mL Enzyme solution . Mix by inversion immediately.

-

Monitoring: Measure the decrease in absorbance at 238 nm .

-

Rationale: The peptide bond (amide) and the benzoyl group have overlapping spectra, but the hydrolysis leads to a differential absorbance shift detectable at 238 nm (differential spectrum between Bz-His and Benzoate/His).

-

Alternative: For higher precision, use the Ninhydrin Assay (stops reaction, measures released free amine from L-Histidine).

-

Data Analysis

Calculate the rate of hydrolysis using the Beer-Lambert Law.

- : Differential extinction coefficient (must be determined empirically, typically ~1.0 - 1.5 mM⁻¹cm⁻¹ at 238 nm).

Part 3: Structural Biology & Molecular Mimicry

Beyond kinetics, Bz-His serves as a "minimalist" model for studying Histidine-Aromatic interactions .

The Stacking Model

In many active sites (e.g., Serine Proteases), the imidazole ring of histidine stacks against aromatic residues (Phe, Trp). Bz-His intramolecularly mimics this interaction.

-

Proton Shuttle: The benzoyl group influences the pKa of the imidazole nitrogen via electronic withdrawal and steric shielding.

-

Applications: Used in NMR studies to determine how aromatic proximity shifts the tautomeric equilibrium of the imidazole ring (

vs

Experimental Workflow: Resolution of Racemates

This workflow describes using Bz-His chemistry to isolate pure L-Histidine from a DL-mixture (Kinetic Resolution).

Figure 2: Kinetic resolution workflow. The enzyme selectively hydrolyzes the L-enantiomer. Acidification exploits solubility differences to separate the unreacted D-substrate.

Part 4: Analytical Validation

Trustworthiness in data requires validating the substrate and product identity.

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 60% B over 20 minutes.

-

Detection: UV at 214 nm (peptide bond) and 254 nm (benzoyl group).

-

Expected Retention:

-

L-Histidine: ~2-3 min (highly polar, elutes in void volume).

-

Benzoic Acid: ~12 min.

-

Bz-His: ~15 min (most hydrophobic).

-

Self-Validating Check

If the enzyme is active, the peak area of Bz-His must decrease while the Benzoic Acid peak increases. If Benzoic acid appears but L-Histidine is not detected (e.g., in Ninhydrin), check for non-specific hydrolysis or contamination.

References

- Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Vol. 3. New York: John Wiley & Sons.

-

Andersson, L., et al. (1992). "Purification and characterization of aminoacylase I from porcine kidney." Journal of Chromatography A. Link

-

PubChem. (n.d.).[5] "N-Benzoyl-L-histidine - Compound Summary." National Library of Medicine. Link

- Rao, N. A., et al. (1979). "Kinetics of the hydrolysis of N-acylamino acids by aminoacylase." Biochemistry. (Fundamental kinetics for acylase specificity).

-

Sigma-Aldrich. (n.d.). "Enzymatic Assay of Aminoacylase (EC 3.5.1.14)." Link

Sources

Methodological & Application

Technical Application Note: Protocol for Using Benzoyl-L-Histidine in Solid-Phase Peptide Synthesis (SPPS)

Executive Summary & Scientific Rationale

The incorporation of Benzoyl-L-Histidine (Bz-His) into peptide sequences is a critical step for developing protease inhibitors (e.g., serine protease probes), supramolecular hydrogels, and specific catalytic peptides. However, this specific moiety presents a "perfect storm" for synthetic failure due to racemization .

Unlike standard Fmoc-amino acids, the Benzoyl group is an amide (not a carbamate/urethane). Upon activation of the carboxyl group, the amide oxygen is highly nucleophilic, leading to the rapid formation of a 5(4H)-oxazolone (azolactone) intermediate. This intermediate allows the

This guide presents two protocols:

-

Method A (The Gold Standard): Stepwise assembly using Fmoc-His(Trt)-OH followed by N-terminal benzoylation. This method guarantees stereochemical integrity.[1]

-

Method B (Direct Coupling): Direct use of

-Bz-His-OH. This is high-risk and requires specific "racemization-suppressing" conditions.

Critical Mechanistic Insight: The Racemization Trap

Before beginning synthesis, it is vital to understand why this coupling is difficult. The diagram below illustrates the autocatalytic racemization pathway specific to Benzoyl-Histidine.

Figure 1: Mechanism of racemization. The Benzoyl amide group promotes oxazolone formation, while the histidine imidazole facilitates proton abstraction. High-base conditions accelerate the path to the Enol form.

Method A: Stepwise Assembly (Recommended)

Objective: Introduce the Bz-His moiety by coupling a protected Histidine first, then capping with Benzoic Acid. Advantage: The Histidine side chain remains protected (Trityl) during the activation, preventing autocatalysis. The Fmoc group (urethane) prevents oxazolone formation during the initial coupling.

Reagents Required[2][3][4][5][6][7][8]

-

Amino Acid: Fmoc-His(Trt)-OH (0.2 M in DMF).

-

Coupling Agents: DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).

-

Capping Agent: Benzoic Acid (Bz-OH) or Benzoyl Chloride (Bz-Cl).

-

Base: DIEA (Diisopropylethylamine) - Only for the capping step.

Protocol Steps

Step 1: Coupling of Fmoc-His(Trt)-OH

-

Activation: Dissolve Fmoc-His(Trt)-OH (5 eq relative to resin) and Oxyma Pure (5 eq) in DMF.

-

Add DIC (5 eq) and stir for 2 minutes. Note: Do not use HATU/DIEA here to minimize racemization risk.

-

Coupling: Add the pre-activated mixture to the resin.

-

Incubation: Agitate at Room Temperature (RT) for 60 minutes.

-

Wash: DMF (3x), DCM (3x), DMF (3x).

Step 2: Fmoc Removal[2]

-

Treat resin with 20% Piperidine in DMF (with 0.1 M Oxyma to suppress aspartimide formation if Asp is present) for 2 x 10 minutes.

-

Wash thoroughly with DMF (5x) to remove all traces of piperidine. Trace piperidine will react with Benzoyl Chloride in the next step.

Step 3: Benzoylation (The "Cap")

Option 1: Mild Activation (Preferred)

-

Dissolve Benzoic Acid (5 eq) and Oxyma Pure (5 eq) in DMF.

-

Add DIC (5 eq).

-

Add to resin and shake for 45–60 minutes.

Option 2: Aggressive Activation (For difficult sequences)

-

Dissolve Benzoyl Chloride (5 eq) and DIEA (10 eq) in DCM/DMF (1:1).

-

Add to resin immediately.

-

Shake for 30 minutes. Warning: This is exothermic and highly reactive.

Method B: Direct Incorporation of -Bz-His-OH

Objective: Direct coupling of the pre-benzoylated amino acid.

Use Case: When using isotopically labeled Bz-His or specific stock reagents.

Critical Risk: If the imidazole is unprotected (

Protocol Steps

-

Resin Preparation: Ensure the resin-bound peptide has a free amine and is swollen in DMF.

-

Solubilization: Dissolve

-Bz-His-OH (3 eq) in DMF/NMP (4:1).-

Note: Bz-His-OH has poor solubility. Warming to 40°C may be required, but cool to RT before adding coupling agents.

-

-

Activation (Base-Free is Mandatory):

-

Add Oxyma Pure (3 eq).

-

Add DIC (3 eq).

-

Do NOT add DIEA, NMM, or Collidine. The free imidazole of the His will act as the base. Adding external base ensures racemization.

-

-

Coupling:

-

Add mixture to resin.[3]

-

Agitate for 2–4 hours (slower kinetics due to lack of exogenous base).

-

-

Monitoring: Perform a Kaiser Test or Chloranil Test. If positive (blue), recouple using fresh reagents.

Comparative Data & Troubleshooting

Solvent & Reagent Compatibility Table

| Parameter | Recommended | Avoid | Reason |

| Coupling Reagents | DIC / Oxyma Pure | HATU / HBTU / PyBOP | Phosphonium/Uronium salts require base (DIEA), which promotes racemization of Bz-His. |

| Solvent | DMF or NMP/DMF (1:1) | 100% DCM | DCM causes slow kinetics for His coupling; poor solubility for Bz-His. |

| Base | None (for Method B) | DIEA / TEA | Strong bases abstract the |

| Side Chain Protection | Trityl (Trt) | Unprotected / Bom | Unprotected imidazole catalyzes epimerization. |

Troubleshooting Racemization

If you suspect racemization (e.g., split peaks on HPLC):

-

Diagnosis: Use a C18 column with a slow gradient (0.5% B/min). The D-isomer typically elutes slightly earlier than the L-isomer.

-

Correction: Switch to Method A . If Method A fails, use Sym-collidine (TMP) as the base instead of DIEA during the Fmoc-His(Trt)-OH coupling, as it is less basic and sterically hindered.

Synthesis Workflow Diagram

The following flowchart guides the decision-making process for high-fidelity synthesis.

Figure 2: Decision tree for selecting the optimal incorporation strategy.

References

-

CEM Corporation. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Retrieved from [Link]

- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

-

Steinauer, R., et al. (2023). Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis. National Institutes of Health (PMC). Retrieved from [Link]

Sources

Benzoyl-L-histidine as a substrate in enzyme kinetic assays

An In-Depth Guide to the Application of Benzoyl-L-histidine in Enzyme Kinetic Assays

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the use of Nα-Benzoyl-L-histidine (BLH) as a versatile substrate in enzyme kinetic assays. BLH is a derivative of the amino acid histidine, characterized by a benzoyl group attached to the alpha-amino group.[1][2] This modification makes it a valuable tool for studying the activity of various proteases, including carboxypeptidases, chymotrypsin, and papain. This document is intended for researchers, scientists, and drug development professionals, offering foundational principles of enzyme kinetics, step-by-step experimental procedures, data analysis techniques, and troubleshooting advice to ensure robust and reproducible results.

Foundational Principles: Understanding the Enzyme-Substrate Interaction

Enzyme kinetics is the study of the rates of enzyme-catalyzed chemical reactions.[3] A thorough understanding of these principles is critical for characterizing enzyme behavior, elucidating catalytic mechanisms, and screening for potential inhibitors in drug discovery.

The Michaelis-Menten Model

The relationship between the initial reaction velocity (v₀), substrate concentration ([S]), and the characteristic enzyme parameters is described by the Michaelis-Menten equation.[4][5] This model assumes a simple two-step reaction where the enzyme (E) binds to the substrate (S) to form an enzyme-substrate complex (ES), which then breaks down to form the product (P) and regenerate the free enzyme.[6][7]

The core equation is: v₀ = (Vmax * [S]) / (Km + [S]) [4][5]

Where:

-

Vmax (Maximum Velocity): Represents the maximum rate of the reaction when the enzyme is fully saturated with the substrate.[4][8] It is a measure of the enzyme's catalytic efficiency.

-

Km (Michaelis Constant): Is the substrate concentration at which the reaction velocity is half of Vmax.[4] Km is an inverse measure of the affinity between the enzyme and its substrate; a low Km value indicates a high affinity, meaning the enzyme can achieve half its maximum velocity at a lower substrate concentration.[8]

The primary goal of a kinetic assay using Benzoyl-L-histidine is to experimentally determine these two key parameters, Vmax and Km.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 5354-94-9: N-Benzoyl-L-histidine | CymitQuimica [cymitquimica.com]

- 3. Enzyme Kinetics & The Michaelis-Menten Equation – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]

- 4. teachmephysiology.com [teachmephysiology.com]

- 5. Michaelis-Menten Kinetics Explained: A Practical Guide for Biochemists [synapse.patsnap.com]

- 6. Khan Academy [khanacademy.org]

- 7. medschoolcoach.com [medschoolcoach.com]

- 8. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Benzoyl-L-Histidine Coupling Efficiency

Welcome to the technical support resource for the synthesis of Benzoyl-L-histidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific amide coupling reaction. L-histidine presents unique challenges due to the nucleophilic nature of its imidazole side chain, which can lead to side reactions and racemization. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance your coupling efficiency and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when coupling benzoyl chloride with L-histidine?

The main difficulties arise from the three reactive sites on L-histidine: the α-amino group, the carboxyl group, and the imidazole side chain. The imidazole ring is nucleophilic and can be acylated, leading to di-substituted byproducts. Furthermore, the imidazole ring can act as an intramolecular base, which can promote racemization at the α-carbon during the activation of the carboxyl group, compromising the stereochemical integrity of the product[1][2].

Q2: I'm observing very low yields. What are the likely causes?

Low yields in this reaction are often traced back to several factors:

-

Suboptimal pH: The pH of the reaction medium is critical. If the pH is too low, the α-amino group is protonated and non-nucleophilic. If it's too high, the benzoyl chloride can rapidly hydrolyze.

-

Poor Solubility: L-histidine has limited solubility in many organic solvents, which can hinder the reaction rate[3][4]. A biphasic solvent system or the use of co-solvents may be necessary.

-

Side Reactions: Unwanted reactions, such as the acylation of the imidazole ring or hydrolysis of the acylating agent, compete with the desired reaction, consuming starting materials and reducing the yield of the target product.

Q3: How can I prevent unwanted side reactions on the imidazole ring?

The most effective strategy to prevent side-chain acylation is to use a protecting group on the imidazole nitrogen. Commonly used protecting groups in peptide synthesis for histidine include Trityl (Trt), tert-Butyloxycarbonyl (Boc), and 2,4-dinitrophenyl (Dnp)[1][5][6]. The choice of protecting group depends on the overall synthetic strategy and the conditions required for its eventual removal[1][].

Q4: What is the optimal pH for the Schotten-Baumann benzoylation of L-histidine?

For a classic Schotten-Baumann reaction, which involves an acyl chloride and an amine in the presence of a base, maintaining a mildly alkaline pH (typically pH 8-10) is crucial. This ensures that the α-amino group is deprotonated and thus nucleophilic, while minimizing the hydrolysis of benzoyl chloride, which becomes more rapid at higher pH. The use of a base like sodium hydroxide or sodium carbonate in an aqueous phase helps to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation[8][9].

Q5: Which solvent system is recommended for this reaction?

A two-phase solvent system is often employed for Schotten-Baumann reactions[9][10][11]. For instance, a mixture of water and a non-polar organic solvent like dichloromethane (DCM) or diethyl ether can be effective. L-histidine and the inorganic base reside in the aqueous phase, while the benzoyl chloride and the product are primarily in the organic phase[9]. This setup helps to control the reaction and simplify the workup. For homogenous reactions, solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used, especially if a modern coupling reagent is employed, but careful control of base addition is necessary.

Q6: Is it absolutely necessary to protect the imidazole side chain?

While it is possible to achieve some level of selective Nα-benzoylation without protection by carefully controlling the reaction conditions (e.g., low temperature, slow addition of benzoyl chloride), protecting the imidazole ring is highly recommended for achieving high purity and yield[1][5]. Without protection, you are likely to face issues with side-product formation and subsequent purification challenges.

Q7: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is a straightforward method for monitoring the consumption of the starting materials (L-histidine and benzoyl chloride) and the formation of the product. High-Performance Liquid Chromatography (HPLC) offers a more quantitative approach to track the reaction progress and assess the purity of the product formed[12][13].

Q8: What are the most suitable methods for purifying Benzoyl-L-histidine?

Purification can often be achieved through crystallization or precipitation. Adjusting the pH of the aqueous solution after the reaction can cause the product to precipitate, which can then be collected by filtration. If impurities are present, recrystallization from a suitable solvent system is a common technique[12]. For more challenging separations, column chromatography on silica gel or preparative HPLC may be required[14].

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Problem: Low or No Yield of Benzoyl-L-histidine

-

Possible Cause 1: Suboptimal pH Environment

-

Why it happens: The α-amino group of L-histidine (pKa ~9.2) requires a basic environment to be sufficiently nucleophilic. However, benzoyl chloride is susceptible to hydrolysis, which is accelerated under strongly basic conditions. An incorrect pH balance can either halt the reaction or destroy the reagent. The imidazole side chain's pKa is around 6.0; at neutral or acidic pH, it is protonated, which can influence the overall reactivity[15][16][17].

-

Solution: Carefully control the pH of the reaction mixture to be in the range of 8.5-10. Use a pH meter for accurate monitoring and add the base (e.g., 2M NaOH) dropwise to maintain the pH within this optimal range throughout the addition of benzoyl chloride.

-

-

Possible Cause 2: Poor Solubility of L-Histidine

-

Why it happens: L-histidine is soluble in water but has poor solubility in many organic solvents commonly used for this type of reaction[4][18]. If the reactants are not in the same phase, the reaction rate will be severely limited.

-

Solution: Employ a biphasic solvent system, such as water/dichloromethane or water/diethyl ether, under vigorous stirring to maximize the interfacial area where the reaction occurs[9][11]. Alternatively, consider using a co-solvent like dioxane or THF with water to improve the homogeneity of the reaction mixture.

-

-

Possible Cause 3: Inefficient Acylation or Reagent Degradation

-

Why it happens: Benzoyl chloride is highly reactive and can be consumed by reaction with water (hydrolysis) or other nucleophiles present in the reaction mixture. If added too quickly or at too high a temperature, these side reactions can dominate.

-

Solution: Perform the reaction at a reduced temperature (0-5 °C) to control the exothermic reaction and minimize side reactions[12]. Add the benzoyl chloride solution slowly and dropwise to the vigorously stirred reaction mixture. Consider using a modern peptide coupling reagent as an alternative to benzoyl chloride for a more controlled activation of benzoic acid.

-

Problem: Multiple Products Observed, Indicating Low Purity

-

Possible Cause 1: Di-acylation (Acylation of the Imidazole Ring)

-

Why it happens: The imidazole side chain of histidine is nucleophilic and can react with benzoyl chloride, leading to the formation of Nα, N(im)-dibenzoyl-L-histidine. This is a very common side reaction when the imidazole is unprotected[1][6].

-

Solution: The most robust solution is to protect the imidazole side chain prior to the coupling reaction. The Trityl (Trt) group is a popular choice for its relative stability during coupling and ease of removal under acidic conditions[1][5]. See the experimental protocols below for a general protection procedure.

-

-

Possible Cause 2: Racemization of the Product

-

Why it happens: The imidazole ring can abstract the α-proton of the activated amino acid, leading to a loss of stereochemical integrity[2]. This is particularly problematic when using highly activating coupling conditions or elevated temperatures.

-

Solution: Keep the reaction temperature low (ideally 0 °C or below). If using a coupling reagent to activate benzoic acid, include an anti-racemization additive such as 1-Hydroxybenzotriazole (HOBt)[19]. Reagents like (3-(Diethoxyphosphoryloxy)-1,2,3-benzo[d]triazin-4(3H)-one) (DEPBT) have been shown to be effective in minimizing racemization for histidine-containing peptides[20].

-

Problem: Difficulties in Product Purification

-

Possible Cause 1: Co-elution of Product with Byproducts

-

Why it happens: The desired Nα-Benzoyl-L-histidine may have similar polarity to the di-benzoylated byproduct or unreacted starting materials, making separation by simple crystallization or chromatography challenging.

-

Solution: If di-acylation is the issue, protect the imidazole ring in a future attempt. For purification of the current batch, try adjusting the pH during workup. The desired product has a free imidazole ring and a carboxylic acid, making its solubility highly pH-dependent. Exploiting these differences can facilitate separation. Preparative reverse-phase HPLC is a powerful tool for separating closely related compounds.

-

Visualizing Reaction Pathways and Troubleshooting

Benzoyl-L-Histidine Synthesis: Main Reaction and Side Products

Caption: Key reaction pathways in the benzoylation of L-histidine.

Troubleshooting Workflow for Low Coupling Efficiency

Caption: Decision workflow for troubleshooting poor reaction outcomes.

Data Summary & Protocols

Table 1: Recommended Reaction Parameters for Benzoylation of L-Histidine

| Parameter | Schotten-Baumann Method | Modern Coupling Reagent Method | Rationale |

| Temperature | 0 - 5 °C | 0 °C to Room Temp. | Minimizes hydrolysis of benzoyl chloride and reduces racemization risk[12]. |

| pH | 8.5 - 10.0 | Not directly controlled by pH; base is stoichiometric. | Ensures the α-amino group is nucleophilic without excessive reagent hydrolysis[8]. |

| Solvent | Biphasic (e.g., Water/DCM) | Anhydrous Polar Aprotic (e.g., DMF, NMP) | Manages reactant solubility and reaction control[9][21]. |

| Base | NaOH, K₂CO₃ (in excess) | Organic Base (e.g., DIPEA, NMM), 2-4 eq. | Neutralizes generated acid (HCl) or facilitates coupling reagent activation[21][22]. |

| Reagents | L-Histidine, Benzoyl Chloride | L-Histidine, Benzoic Acid, Coupling Reagent | Benzoyl chloride is highly reactive; coupling reagents offer more controlled activation. |

| Side Chain | Protection Highly Recommended (e.g., Trt) | Protection Highly Recommended (e.g., Trt) | Prevents di-acylation on the imidazole ring, a major side reaction[1][5]. |

Experimental Protocols

Protocol 1: Optimized Schotten-Baumann Benzoylation of L-Histidine

-

Dissolve L-histidine (1 equivalent) in deionized water in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the flask to 0-5 °C in an ice bath.

-

Add Dichloromethane (DCM) to create a biphasic system (e.g., a 1:1 volume ratio with the aqueous phase).

-

Begin vigorous stirring to ensure good mixing between the two phases.

-

Using a pH meter, slowly add 2M Sodium Hydroxide (NaOH) solution dropwise until the pH of the aqueous phase reaches and stabilizes at ~9.0.

-

Dissolve benzoyl chloride (1.1 equivalents) in a small amount of DCM.

-

Add the benzoyl chloride solution dropwise to the reaction mixture over 30-60 minutes. Simultaneously, add 2M NaOH solution as needed to maintain the pH between 8.5 and 9.5.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours.

-

Monitor the reaction by TLC (e.g., using a mobile phase of DCM:Methanol:Acetic Acid).

-

Upon completion, separate the organic and aqueous layers.

-

Wash the organic layer with dilute acid (e.g., 1M HCl) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by crystallization or column chromatography.

Protocol 2: Benzoylation using HATU as a Coupling Reagent

(This protocol assumes the use of Nα-protected (e.g., Fmoc or Boc) and imidazole-protected (e.g., Trt) L-histidine if incorporating into a larger peptide, or simply imidazole-protected L-histidine for the standalone molecule).

-

In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve imidazole-protected L-histidine (1 equivalent) and benzoic acid (1.1 equivalents) in anhydrous Dimethylformamide (DMF).

-

Cool the solution to 0 °C in an ice bath.

-

Add HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 equivalents) to the solution.

-

Add N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel chromatography.

References

- A Comparative Guide to Histidine Protecting Group Strategies in Peptide Synthesis. (n.d.). Benchchem.

- Chemistry Schotten Baumann Reaction. (n.d.).

- Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec.

- Schotten-Baumann Reaction. (n.d.). Organic Chemistry Portal.

- Schotten–Baumann reaction. (n.d.). In Wikipedia.

- Schotten-Baumann Reaction. (2021). J&K Scientific LLC.

- Schotten–Baumann reaction. (2020). L.S.College, Muzaffarpur.

- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Synpeptide.

- N-Benzoyl-L-histidine. (n.d.). CymitQuimica.

- Histidine protection. (n.d.).

- Protected Peptides: Essential Building Blocks for Research. (n.d.). BOC Sciences.

- Coupling Reagents. (n.d.). Aapptec Peptides.

- Synthesis and Purification of Z-D-His-OH: A Technical Guide. (n.d.). Benchchem.

- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.

- Coupling step during synthesis of peptides containing Histidine residue? (2018).

- Peptide Coupling Reagents, More than a Letter Soup. (2011). Chemical Reviews.

- L-Histidine. (2025). ChemicalBook.

- Optimization of Peptide Linker-Based Fluorescent Ligands for the Histamine H1 Receptor. (2022). Molecules.

- Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma. (2025). RSC Chemical Biology.

- L-Histidine USP Excipient GMP, USP, EP, BP, JP, ChP. (n.d.). Pfanstiehl.

- Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.

- L-Histidine. (n.d.). Selleck Chemicals.

- Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. (2013). CHIMIA.

- A Comparative Guide to Bzl-His-OMe and Other Protected Histidines in Peptide Synthesis. (n.d.). Benchchem.

- Benzoyl-L-histidine. (n.d.). Sigma-Aldrich.

- N-tert-Butyloxycarbonyl-L-histidine. (n.d.). MedChemExpress.

- A Convenient and Label-Free Colorimetric Detection for L-Histidine Based on Inhibition of Oxidation of 3,3′,5,5′-Tetramethylbenzidine-H2O2 System Triggered by Copper Ions. (n.d.). PMC - NIH.

- Evaluation of Histidine Reactivity and Byproduct Formation during Peptide Chlorination. (n.d.).

- What is the best and easier conditions for reaction of benzoyl chloride with aromatic amines in high yield? (2017).

- Benzoyl-L-histidine Monohydr

- pH-Dependent Membrane Interactions of the Histidine-Rich Cell-Penetr

- Fluorescence Sensors for the Detection of L-Histidine Based on Silver Nanoclusters Modul

- The influence of pH and histidine dipeptides on the production of staphylococcal alpha-toxin. (n.d.). PubMed.

- Fluorimetric Method for the Determination of Histidine in Random Human Urine Based on Zone Fluidics. (2020). PMC.

- A pH-sensitive histidine residue as control element for ligand release

- Development of a new and simple method for the detection of histidine-tagged proteins. (n.d.). PubMed.

- Determination of Histidine and 3-methylhistidine in Physiological Fluids by High-Performance Liquid Chrom

- The pH sensitivity of histidine-containing lytic peptides. (2009). PubMed.

- Histidine. (n.d.). In Wikipedia.

- N-Benzoyl-L-histidine. (n.d.). PubChem.

- Biochemistry, Histidine. (2023). NCBI Bookshelf - NIH.

- Adverse roles of citric acid and L-histidine in the transition metal-dependent generation of hydroxyl radical at circumneutral pH. (2024).

- Histidine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. (n.d.). WebMD.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CAS 5354-94-9: N-Benzoyl-L-histidine | CymitQuimica [cymitquimica.com]

- 4. L-Histidine | 71-00-1 [chemicalbook.com]

- 5. peptide.com [peptide.com]

- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 8. Schotten-Baumann Reaction [organic-chemistry.org]

- 9. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 10. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 11. lscollege.ac.in [lscollege.ac.in]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Determination of histidine and 3-methylhistidine in physiological fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pH-Dependent Membrane Interactions of the Histidine-Rich Cell-Penetrating Peptide LAH4-L1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A pH-sensitive histidine residue as control element for ligand release from HLA-DR molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pfanstiehl.com [pfanstiehl.com]

- 19. peptide.com [peptide.com]

- 20. chimia.ch [chimia.ch]

- 21. bachem.com [bachem.com]

- 22. jk-sci.com [jk-sci.com]

Identifying and minimizing side reactions of Benzoyl-L-histidine in synthesis

Welcome to the technical support center for Benzoyl-L-histidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this unique amino acid derivative. The inherent reactivity of histidine's imidazole side chain presents specific challenges, primarily concerning racemization and diacylation. This document provides in-depth, experience-driven troubleshooting guides and frequently asked questions to help you identify, minimize, and resolve these common side reactions, ensuring the integrity and yield of your synthesis.

Troubleshooting Guide: Rapid Problem Resolution

This section addresses specific issues you may encounter during your experiments. Each question is followed by an analysis of potential causes and actionable protocols for resolution.

Question 1: My final product shows two spots on TLC/two peaks on chiral HPLC. Why is my product not pure?

Immediate Diagnosis: You are likely observing racemization, the conversion of the L-histidine starting material into a mixture of L- and D-enantiomers. Histidine is exceptionally prone to this side reaction.[1][2][3]

Root Cause Analysis: The primary mechanism for racemization during amide bond formation is the formation of a planar oxazolone intermediate. The imidazole side chain of histidine can act as an intramolecular base, abstracting the proton at the alpha-carbon (α-C) after the carboxyl group is activated.[1][4] This creates a planar, achiral intermediate. Reprotonation can then occur from either face, leading to a mixture of L and D forms.[1]

Troubleshooting Protocol:

-

Lower the Reaction Temperature: Immediately reduce the temperature of your coupling reaction to 0 °C. Lower temperatures disfavor the formation of the oxazolone intermediate.[5]

-

Re-evaluate Your Coupling Reagent: Carbodiimide reagents like DCC and DIC, when used alone, are known to cause significant racemization.[6] Switch to a uranium or phosphonium-based reagent such as HBTU, HATU, or PyBOP, which are known to suppress racemization.[6][7]

-

Incorporate Additives: If using a carbodiimide, always include an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[4][6][8] These additives form an active ester intermediate that is less prone to racemization than the initial activated species.[5]

-

Confirm Stereochemistry: To confirm racemization, perform chiral HPLC analysis. A standard protocol is provided below.

Experimental Protocol: Chiral HPLC Analysis for Racemization

-

Sample Preparation: If your product is part of a larger peptide, hydrolyze ~1-2 mg of the peptide using 6N HCl at 110 °C for 24 hours in a sealed vacuum tube.[9] Evaporate the HCl and re-dissolve the amino acid residue in the mobile phase.[9] If you have the final Benzoyl-L-histidine product, dissolve it directly.

-

HPLC Conditions:

-

Column: Use a chiral stationary phase (CSP) column suitable for underivatized amino acids (e.g., Astec CHIROBIOTIC T).[9]

-

Mobile Phase: An isocratic mixture of methanol, water, and a small amount of acid (e.g., 70:30:0.02 v/v/v methanol:water:formic acid) is a good starting point.[9] Optimize for baseline separation.

-

Flow Rate: 1.0 mL/min.[9]

-

Detection: UV at 210-220 nm.

-

-

Analysis: Compare the retention times of your sample peaks to L-histidine and D-histidine standards. The presence of a peak corresponding to the D-isomer confirms racemization.

Question 2: My mass spectrometry results show a peak at [M+78] or [M+104], and my yield is lower than expected. What is this unexpected mass?

Immediate Diagnosis: You are observing acylation on the imidazole side chain. The most common adduct is a second benzoyl group (a mass increase of +104 Da, corresponding to C7H4O). If the benzoyl group displaces a proton, the net addition would be C7H4O, but often in synthesis, the entire benzoyl group (C7H5O) is what is observed as an adduct, especially in mass spec analysis where ionization can affect the observed mass. A mass of +78 Da is not typical for benzoylation but could indicate other side reactions depending on the reagents used. However, the most likely scenario is di-benzoylation.

Root Cause Analysis: The imidazole ring of histidine is nucleophilic and can react with the activated carboxylic acid or benzoyl chloride, leading to the formation of a di-benzoylated product.[2][10] This side reaction consumes your starting material and activated reagent, leading to a lower yield of the desired mono-benzoylated product.[10] This is especially problematic if you are using a large excess of the benzoylating agent.

Troubleshooting Protocol:

-

Control Stoichiometry: Reduce the equivalents of your benzoylating agent (e.g., benzoyl chloride or activated N-Benzoyl-L-histidine) to 1.0-1.1 equivalents relative to the amine.

-

Protect the Imidazole Ring: The most robust solution is to use a histidine derivative with a protecting group on the imidazole side chain.[1][2][10] This physically blocks the side chain from reacting. Common protecting groups include:

-

Trityl (Trt): Widely used, but offers only minor suppression of racemization.[1]

-

tert-Butoxycarbonyl (Boc): Highly effective at reducing both diacylation and racemization.[1][10]

-

Benzyloxymethyl (Bom): Very effective at suppressing side reactions but requires specific deprotection conditions.[4][10]

-

-

Purification: If the side reaction has already occurred, the di-benzoylated product can often be separated from the desired mono-benzoylated product using silica gel column chromatography, exploiting the polarity difference between the two compounds.[11]

Question 3: My reaction is sluggish, and the final yield is very low, even after a long reaction time. What's going wrong?

Immediate Diagnosis: Low yields can stem from several issues, including incomplete activation, poor solubility of reagents, or product degradation.

Root Cause Analysis:

-

Incomplete Activation/Coupling: The activation of the carboxylic acid may be inefficient, or the subsequent coupling may be slow. This can be due to suboptimal reagents, temperature, or solvent choice.[12]

-

Reagent Degradation: Moisture in the reaction solvent (e.g., DMF) can hydrolyze your activated ester, quenching the reaction. Coupling reagents themselves can also degrade if not stored properly.

-

Solubility Issues: N-Benzoyl-L-histidine or the growing peptide chain can have poor solubility in common organic solvents, leading to aggregation and hindering reagent access.[8][12]

-

Product Loss During Workup: The product may be lost during aqueous extractions if it has some water solubility, or it may be difficult to separate from byproducts during purification.[13][14]

Troubleshooting Protocol:

-

Ensure Anhydrous Conditions: Use anhydrous solvents. If using DMF, consider a fresh bottle or one stored over molecular sieves. Flame-dry your glassware before starting the reaction.

-

Optimize Coupling Protocol:

-

Pre-activation: Activate the carboxylic acid with the coupling reagent (e.g., HATU) and a base (e.g., DIPEA) for a few minutes at 0 °C before adding your amine component.[12] This ensures the activated species is fully formed.

-

Solvent Choice: If aggregation is suspected, switch from DMF to N-methylpyrrolidone (NMP) or add a small amount of DMSO to the reaction mixture.[8]

-

-

Monitor the Reaction: Use a technique like thin-layer chromatography (TLC) or a Kaiser test (for free amines) to monitor the disappearance of the starting material. This will tell you if the reaction is truly stalled or just slow.

-

Review Your Workup Procedure: If you suspect product loss during extraction, minimize the number of aqueous washes or perform a back-extraction of the aqueous layers with an organic solvent like ethyl acetate to recover any dissolved product.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for minimizing side reactions with histidine?

A: For histidine-containing couplings, uranium and phosphonium salt-based reagents are generally superior to carbodiimides. Reagents like HATU (N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]-pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate N-oxide) and HBTU (N-[(1H-benzotriazol-1-yl)(dimethylamino)-methylene]-N-methylmethanaminium hexafluorophosphate N-oxide) are highly efficient and lead to lower levels of racemization.[6] When used with a non-nucleophilic base like DIPEA, they provide rapid coupling, which outcompetes the rate of racemization.

| Coupling Reagent Combination | Relative Racemization Potential | Coupling Efficiency | Notes |

| DIC / HOBt | Moderate | Good | A classic, cost-effective choice. The HOBt is critical to suppress racemization.[6] |

| HATU / DIPEA | Very Low | Excellent | Often considered the gold standard for difficult couplings and minimizing racemization.[12] |

| HBTU / DIPEA | Low | Excellent | Very similar to HATU, highly effective and widely used.[6] |

| PyBOP / DIPEA | Low | Excellent | A phosphonium-based alternative that also provides low racemization.[6] |

| DIC (alone) | Very High | Good | Not recommended for histidine due to high risk of racemization.[6][15] |

Table based on data and recommendations from multiple sources.[6][15][12]

Q2: Should I always protect the imidazole side chain of histidine?

A: While not strictly necessary for every synthesis, it is highly recommended . Protecting the imidazole nitrogen is the most effective strategy to prevent both diacylation and racemization.[1][2][10] The choice of protecting group depends on the overall synthetic strategy, particularly the deprotection conditions you plan to use later. For general use, a Boc group on the side chain is an excellent choice as it is highly effective and can be removed under standard acidic conditions (e.g., with TFA) used in peptide synthesis.[1][10]

Q3: What is the optimal pH for a coupling reaction involving Benzoyl-L-histidine?

A: The reaction should be maintained under slightly basic conditions, typically around pH 8-9. This is usually achieved by adding a non-nucleophilic organic base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). The base is crucial for neutralizing the protonated amine of the incoming nucleophile and any acidic byproducts generated during the activation step. However, excessively strong or hindered bases can themselves promote racemization, so it's important to use the recommended stoichiometry (typically 2.0 equivalents).[5]

References

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

-

An approach to the prevention of racemisation in the synthesis of histidine-containing peptides. Journal of the Chemical Society, Chemical Communications (RSC Publishing). [Link]

-

Effect of coupling reagent on α-C racemization of His, Cys, and Ser... ResearchGate. [Link]

-

Amino Acid Derivatives for Peptide Synthesis. [Anaspec]. [Link]

-

Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. National Institutes of Health (NIH). [Link]

-

Healing through Histidine: Bioinspired Pathways to Self-Healing Polymers via Imidazole–Metal Coordination. National Institutes of Health (NIH). [Link]

-

Coupling Reagents. Aapptec Peptides. [Link]

-

Coupling step during synthesis of peptides containing Histidine residue? ResearchGate. [Link]

-

What are some common causes of low reaction yields? Reddit. [Link]

-

Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma. National Institutes of Health (NIH). [Link]

-

A METHOD FOR PROTECTING THE IMIDAZOLE RING OF HISTIDINE DURING CERTAIN REACTIONS AND ITS APPLICATION TO THE PREPARATION OF l-AMINO-N-METHYLHISTIDINE. Semantic Scholar. [Link]

-

Biochemistry, Histidine. National Institutes of Health (NIH). [Link]

-

Histidine Nτ-Imidazole Ligation to Copper in Proteins: Innate or Entatic? Journal of the American Chemical Society. [Link]

-

A Novel Method for the Protection and Activation of Histidine. Semantic Scholar. [Link]

-

Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. PubMed. [Link]

-

Figure 1: Summary of reaction schemes. (A) The conversion yield of... ResearchGate. [Link]

-

Histidine-Specific Peptide Modification via Visible-Light-Promoted C-H Alkylation. PubMed. [Link]

-

Protection of Histidine Side-chains with z-Benzyloxymethyl. RSC Publishing. [Link]

-

Enzymatic crosslinking of histidine side chains in peptide natural products. PubMed. [Link]

-

Project Synthesis of N Acetyl L Histidine Ethyl Amide and Standard Operating Procedure for Fractional Collector. OPUS Open Portal to University Scholarship. [Link]

-

Side reactions in peptide synthesis. 4. Extensive O-acylation by active esters in histidine... PubMed. [Link]

-

Histidine. Wikipedia. [Link]

-

Histidine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD. [Link]

-

Benefits and Adverse Effects of Histidine Supplementation. ResearchGate. [Link]

-

N-Benzoyl-L-histidine. PubChem. [Link]

-

Reactions of histidine. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. peptide.com [peptide.com]

- 7. researchgate.net [researchgate.net]

- 8. peptide.com [peptide.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. peptide.com [peptide.com]

- 11. Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. reddit.com [reddit.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

How to address unexpected pH changes in Benzoyl-L-histidine buffered solutions

Welcome to the technical support guide for Benzoyl-L-histidine buffered solutions. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected pH changes during their experiments. Here, we combine fundamental principles with practical, field-proven insights to ensure the stability and reliability of your buffered systems.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered with Benzoyl-L-histidine buffers.

Q1: My freshly prepared Benzoyl-L-histidine buffer has a different pH than my calculations predicted. What went wrong?

A1: This is a common issue that can stem from several sources:

-

pKa Value: Ensure you are using the correct pKa for the imidazole group of histidine, which is approximately 6.04.[1] This is the pKa that will dictate the buffering range. Note that the carboxylic acid (pKa ~1.8) and amino group (pKa ~9.33) are typically outside the functional buffering range for most biological applications.[1]

-

Temperature: The pKa of histidine is temperature-dependent.[2][3][4] If you prepare the buffer at a different temperature than your intended use, the pH will shift. Always measure and adjust the pH at the experimental temperature.[5]

-

Reagent Purity and Form: Verify the purity of your Benzoyl-L-histidine. Also, be aware of whether you are using the free acid, a salt (like hydrochloride), or a hydrate, as this will affect the molecular weight and initial pH.[6][7]

-

pH Meter Calibration: An improperly calibrated pH meter is a frequent source of error. Calibrate your meter daily with fresh, unexpired buffer standards that bracket your target pH.[8][9][10][11][12]

Q2: The pH of my Benzoyl-L-histidine buffer is drifting downwards over a few hours. What is causing this?

A2: A downward pH drift is often due to the absorption of atmospheric carbon dioxide (CO2).[13][14][15][16][17] CO2 dissolves in aqueous solutions to form carbonic acid, which then lowers the pH. Histidine-based buffers are susceptible to this phenomenon. To mitigate this:

-

Store buffers in tightly sealed, alkali-free glass or chemical-resistant plastic containers.[18][20]

-

Consider de-gassing your water before buffer preparation.

Q3: My buffer's pH changes significantly when I add my active pharmaceutical ingredient (API) or other components. Why?

A3: This can be attributed to a few factors:

-

Inherent Acidity/Basicity of Components: Your API or excipients may have their own acidic or basic properties that overwhelm the buffer's capacity.

-

Buffer Capacity: Ensure your buffer concentration is sufficient to resist pH changes upon the addition of other components.[21] A higher buffer concentration generally provides a greater buffering capacity.[21]

-

Ionic Strength: Changes in ionic strength upon adding salts can slightly alter the pKa of the buffer, leading to a pH shift.

Q4: I'm observing precipitation in my Benzoyl-L-histidine buffer, especially at lower temperatures. What should I do?

A4: Precipitation can occur if the concentration of Benzoyl-L-histidine exceeds its solubility at a given temperature. L-histidine itself has limited solubility, which can be influenced by pH and the presence of other solutes. If you encounter this:

-

Consider using a lower concentration of the buffer.

-

Ensure all components are fully dissolved before storing the buffer at a lower temperature.

-

If the buffer is stored cold, allow it to return to room temperature and ensure all components are redissolved before use.

Part 2: In-Depth Troubleshooting Guides

Guide 1: Diagnosing and Correcting pH Instability

Unexpected pH fluctuations can compromise experimental reproducibility. This guide provides a systematic approach to identifying and resolving the root cause.

Before troubleshooting the buffer itself, it's crucial to ensure your measurement system is accurate.[9][10]

Protocol for pH Meter and Electrode Verification:

-

Inspect the Electrode: Check for any physical damage, such as cracks or a clogged junction.[8][9][11]

-

Clean the Electrode: If the electrode is dirty, clean it according to the manufacturer's instructions. A common method is to soak it in a 1:1 bleach-water solution for 15-30 minutes.[11]

-

Use Fresh Calibration Buffers: Do not reuse calibration buffers, as they can become contaminated.[11][12] Use fresh, unexpired standards for a two- or three-point calibration that brackets your target pH.[8]

-

Check for Temperature Compensation: Ensure your pH meter's automatic temperature compensation (ATC) is functioning correctly, or manually equilibrate your buffer to the calibration temperature (usually 25°C).[8][9][11]

If the pH meter is functioning correctly, the instability likely originates from the buffer's composition or handling.

dot graph TD { A[Start: Unexpected pH Change] --> B{Is the pH drifting over time?}; B -->|Yes| C[Suspect CO2 Absorption]; C --> D[Action: Prepare fresh buffer, store in airtight container]; B -->|No| E{Did pH change after adding components?}; E -->|Yes| F[Suspect Insufficient Buffer Capacity or Component Interaction]; F --> G[Action: Increase buffer concentration or pre-adjust component pH]; E -->|No| H{Is the buffer at a different temperature?}; H -->|Yes| I[Suspect Temperature Effect on pKa]; I --> J[Action: Measure and adjust pH at the target temperature]; H -->|No| K[Suspect Contamination or Incorrect Preparation]; K --> L[Action: Review preparation protocol, use high-purity reagents]; }

Troubleshooting workflow for pH instability.

Table 1: Influence of Temperature on Histidine pKa and Resulting pH Shift

| Temperature (°C) | Approximate pKa of Imidazole Group | Expected pH Change from 25°C |

| 4 | ~6.4 | Increase |

| 25 | ~6.0 | Reference |

| 37 | ~5.8 | Decrease |

| 50 | ~5.5 | Decrease |

Note: These are approximate values. The exact dpKa/dT depends on the specific buffer composition and ionic strength. Data informed by sources discussing temperature effects on histidine buffers.[3][4]

Guide 2: Addressing Interactions with Metal Ions

Histidine is a known chelating agent for various divalent transition metal ions such as Zn(II), Ni(II), Cu(II), and Co(II).[22][23][24][25] The imidazole group of histidine plays a key role in coordinating with these metal ions.[22][23]

Q: My buffer's pH drops when I introduce a solution containing metal ions. Why is this happening?

A: The chelation of metal ions by the imidazole nitrogen of histidine can displace protons, leading to a decrease in pH.[23] This is particularly relevant in formulations where metal cofactors or trace metals from equipment may be present.

Experimental Protocol to Test for Metal Ion Interference:

-